molecular formula C3H7NO<br>C3H7NO<br>HCON(CH3)2 B166413 N,N-Dimethylformamide CAS No. 68-12-2

N,N-Dimethylformamide

Cat. No.: B166413
CAS No.: 68-12-2
M. Wt: 73.09 g/mol
InChI Key: ZMXDDKWLCZADIW-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide (DMF), with the chemical formula C3H7NO and CAS registry number 68-12-2, is a colorless, high-boiling-point (153 °C) polar aprotic solvent that is miscible with both water and a vast range of organic liquids . Its exceptional solvency power, derived from its ability to act as a hydrogen bond acceptor, makes it an indispensable medium in research and industrial applications. It is particularly valued for facilitating polar mechanisms such as SN2 reactions and for dissolving gases like acetylene for safe transport and use . In the laboratory, DMF is a cornerstone for the synthesis of pharmaceuticals, polymers, and fine chemicals. It serves as a common solvent for peptide coupling reactions, the Heck reaction, and electrospinning processes . Beyond its role as a solvent, DMF is a versatile reagent, actively participating in transformations and delivering its own H, C, N, and O atoms. It is employed in the Bouveault aldehyde synthesis to convert organolithium and Grignard reagents into aldehydes, and is a key component in the Vilsmeier-Haack reaction for the formylation of aromatic compounds . More recent methodologies utilize DMF as a source for C1 building blocks like methylene (CH2) bridges, formyl (CHO) groups, and cyano (CN) groups in oxidative cyclization and cross-coupling reactions . Researchers should note that DMF is a powerful solvent that can penetrate and swell many plastics. From a safety perspective, DMF exposure, primarily through dermal contact or inhalation, has been associated with hepatotoxicity in both occupational studies and animal models . It is essential to handle this compound with appropriate engineering controls and personal protective equipment. This product is intended for research purposes only and is not designed for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethylformamide
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InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3
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InChI Key

ZMXDDKWLCZADIW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO, Array
Record name N,N-DIMETHYLFORMAMIDE
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DSSTOX Substance ID

DTXSID6020515
Record name N,N-Dimethylformamide
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Molecular Weight

73.09 g/mol
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Physical Description

N,n-dimethylformamide appears as a water-white liquid with a faint fishy odor. Flash point 136 °F. Slightly less dense than water. Vapors heavier than air. Toxic by inhalation or skin absorption. May irritate eyes., Dry Powder; Liquid, Colorless to pale-yellow liquid with a faint, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a faint, amine-like odor.
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Boiling Point

300 to 313 °F at 760 mmHg (NTP, 1992), 152.8 °C, BP: 76 °C at 39 mm Hg; 25 °C at 3.7 mm Hg, 153 °C, 307 °F
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Flash Point

153 °F (NTP, 1992), 58 °C, closed cup, 67 °C (open cup); 58 °C (Closed cup), 136 °F (58 °C), 58 °C c.c., 136 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water and most common organic solvents, Miscible with ethanol, ethyl ether, acetone, benzene; slightly soluble in ligroin, 1000000 mg/L at 25 °C, Solubility in water: miscible, Miscible
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9445 at 25 °C/4 °C, Relative density (water = 1): 0.95, 0.95
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URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.51 (Air= 1), Relative vapor density (air = 1): 2.5, 2.51
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Record name DIMETHYLFORMAMIDE
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URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

3.7 mmHg at 77 °F ; 2.7 mmHg at 68 °F (NTP, 1992), 3.87 [mmHg], 3.87 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.49, 3 mmHg
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
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Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0457
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name DIMETHYLFORMAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethylformamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Water (0.05%), dimethylamine (15 ppm), formic acid (20 ppm), iron (0.05 ppm)
Record name N,N-DIMETHYLFORMAMIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to very slightly yellow liquid, Water-white liquid

CAS No.

68-12-2
Record name N,N-DIMETHYLFORMAMIDE
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Melting Point

-78 °F (NTP, 1992), -60.3 °C, -60.4 °C, -61 °C, -78 °F
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through the formation of methyl formate as an intermediate, which subsequently reacts with DMA:
CO+CH3OHHCOOCH3\text{CO} + \text{CH}_3\text{OH} \rightarrow \text{HCOOCH}_3
HCOOCH3+(CH3)2NH(CH3)2NCHO+CH3OH\text{HCOOCH}_3 + (\text{CH}_3)_2\text{NH} \rightarrow (\text{CH}_3)_2\text{NCHO} + \text{CH}_3\text{OH}

Typical conditions include temperatures of 50–200°C and pressures of 0.5–11 MPa. The use of NaOMe (0.5–2 wt%) enhances reaction rates by deprotonating methanol, facilitating nucleophilic attack on CO.

Performance Data

ParameterValueSource
Yield95–98%
Purity≥99.9%
Catalyst Lifetime6–12 months

Advantages : High atom economy, continuous processing, and scalability.
Limitations : Corrosive catalysts necessitate specialized equipment, and CO handling requires stringent safety protocols.

Two-Step Process via Methyl Formate Intermediate

This method decouples methyl formate synthesis from DMF production, improving flexibility.

Step 1: Methyl Formate Synthesis

Methanol reacts with CO under basic conditions:
CO+2CH3OHHCOOCH3+H2O\text{CO} + 2\text{CH}_3\text{OH} \rightarrow \text{HCOOCH}_3 + \text{H}_2\text{O}

Step 2: Aminolysis with DMA

HCOOCH3+(CH3)2NH(CH3)2NCHO+CH3OH\text{HCOOCH}_3 + (\text{CH}_3)_2\text{NH} \rightarrow (\text{CH}_3)_2\text{NCHO} + \text{CH}_3\text{OH}

Comparative Data

MetricDirect SynthesisTwo-Step Process
Energy ConsumptionHigherLower
Byproduct FormationMoreLess
Capital CostLowerHigher

Advantages : Reduced side reactions (e.g., trimethylamine formation) and easier purification.
Limitations : Higher operational complexity and solvent costs.

Chloroform-Based Alkoxylation

A patent-pending method utilizes chloroform, sodium methoxide, and dimethylamine.

Reaction Pathway

  • Chloromethoxylation :
    CHCl3+3CH3ONaCH(OCH3)3+3NaCl\text{CHCl}_3 + 3\text{CH}_3\text{ONa} \rightarrow \text{CH(OCH}_3)_3 + 3\text{NaCl}

  • Amination :
    CH(OCH3)3+2(CH3)2NH(CH3)2NCHO+2CH3OCH3\text{CH(OCH}_3)_3 + 2(\text{CH}_3)_2\text{NH} \rightarrow (\text{CH}_3)_2\text{NCHO} + 2\text{CH}_3\text{OCH}_3

Optimization Parameters

VariableOptimal RangeYield
Chloroform:DMA ratio1:2–2.184–85%
Catalyst (CuBr)0.1–10 wt%
Solvent (MeOH:kerosene)10–25% MeOH

Advantages : Utilizes low-cost feedstocks and avoids CO.
Limitations : Chlorinated byproducts require careful disposal.

CO₂ Hydrogenation to DMF

Emerging methods leverage CO₂ as a sustainable C1 source.

Catalytic System

A ZnO-TiO₂ solid solution catalyzes the reaction:
CO2+H2+(CH3)2NH(CH3)2NCHO+H2O\text{CO}_2 + \text{H}_2 + (\text{CH}_3)_2\text{NH} \rightarrow (\text{CH}_3)_2\text{NCHO} + \text{H}_2\text{O}

Performance Metrics

ConditionValue
Temperature180–220°C
Pressure3–5 MPa
Selectivity99%
Stability>1000 h

Mechanistic Insight : Synergistic Zn-Ti sites stabilize formate intermediates, suppressing over-hydrogenation to trimethylamine.

Oxidative Carbonylation of Amines

A CoNC catalyst enables oxidative N-formylation using paraformaldehyde.

Substrate Scope and Yields

AmineProductYield (%)
MorpholineN-Formylmorpholine90
AnilineN-Formylaniline72
4-Methylaniline4-Methyl-N-formyl85

Conditions : 60–140°C, O₂ (0.5 MPa), CH₃CN solvent.
Advantages : Ligand-free, low catalyst loading (0.8 mol%).

DMF-Protected Nanoparticle Synthesis

DMF acts as a solvent, reductant, and stabilizer in synthesizing Pd nanoparticles (NPs) for catalytic applications.

Synthesis Protocol

  • Heat Pd(OAc)₂ in DMF/acetic acid at 140°C for 10 h.

  • NPs characterized by TEM (1.5–3 nm) and XPS (Pd⁰ dominant).

Catalytic Performance in Suzuki-Miyaura Coupling

SubstrateTONTOF (h⁻¹)
Aryl iodides1.5 × 10⁵29,000

Chemical Reactions Analysis

Formylation Reactions

DMF serves as a formyl donor in N-formylation and C-formylation processes:

  • Primary/Secondary Amines : DMF reacts with amines under neutral conditions using methyl benzoate as a promoter, yielding N-formylated products (e.g., Scheme 1). Advantages include short reaction times (20–30 min), high yields (85–95%), and selectivity in the presence of hydroxyl groups .

  • Vilsmeier-Haack Reaction : DMF forms a chloroiminium ion with POCl₃ or SOCl₂, enabling electrophilic formylation of aromatic substrates (e.g., arenes, heterocycles) .

Example :
Ar H+DMF+POCl3Ar CHO\text{Ar H}+\text{DMF}+\text{POCl}_3\rightarrow \text{Ar CHO}

Transamidation

DMF participates in Pd-catalyzed transamidation with anilines, producing N-arylcarboxamides. Key conditions:

  • Catalysts: Pd(OAc)₂, 2,2′-bipyridine, PivOH, BF₃·Et₂O.

  • Solvent: Toluene at 120°C under O₂ .

Mechanism : Activation of DMF via Pd-mediated cleavage, followed by nucleophilic attack by aniline derivatives .

Oxidative Methylenation

DMF acts as a methylene source in Cu-catalyzed oxidative coupling:

  • Substrates : Aryl ketones or 1-aryl-1-pyridinemethanes.

  • Products : Terminal olefins (e.g., arylvinylketones) .

Conditions : DMF solvent, Cu catalyst, and persulfate oxidant. CH₂ units derive from DMF’s N-CH₃ groups .

Hydrolysis and Disproportionation

DMF undergoes hydrolysis under acidic or basic conditions:
HCON CH3 2+H2OH+/OHHCOOH+(CH3)2NH\text{HCON CH}_3\text{ }_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{HCOOH}+(\text{CH}_3)_2\text{NH}

  • Disproportionation : At high temperatures (>153°C), DMF decomposes to CO and dimethylamine .

Electrochemical Oxidation

DMF degrades via electrochemical methods using Ti/RuO₂–IrO₂ electrodes:

  • Optimal Conditions :

    ParameterValue
    Current Density47 mA cm⁻²
    pH5.5
    NaCl Proportion15%
  • Degradation Pathway : Cleavage of C–N bonds forms intermediates like methylamine and formic acid, with 97.2% degradation in 7 hours .

Atmospheric Photo-oxidation

Reaction with OH radicals under atmospheric conditions yields hazardous byproducts:

  • Primary Products :

    • (CH₃)₂NNO₂ (N-nitro dimethylamine).

    • CH₃NCO (methyl isocyanate) .

  • Rate Coefficient :
    kOH DMF=(5.5±1.7)×1013exp(6.6kJ molRT)cm3s1k_{\text{OH DMF}}=(5.5\pm 1.7)\times 10^{-13}\exp\left(\frac{6.6\,\text{kJ mol}}{RT}\right)\,\text{cm}^3\,\text{s}^{-1}

Incompatibility and Hazardous Reactions

DMF reacts violently with:

Substance ClassExample Reaction/Outcome
Strong Acids Disproportionation to CO + dimethylamine .
Strong Bases Exothermic decomposition with NaH .
Oxidizing Agents Explosive reactions with CrO₃, KMnO₄ .
Halogenated Reagents Forms toxic gases (e.g., Cl₂, COCl₂) .

Functional Group Donor Roles

  • Carbon Monoxide Source : DMF decarbonylates under heat to release CO, useful in carbonylative couplings .

  • Oxygen Donor : In synthesis of 2-aryliminochromenes, DMF provides oxygen for cyclization .

Reaction with Organometallics

Grignard/organolithium reagents react with DMF to form aldehydes (Bouveault synthesis):
RMgX+DMFRCHO\text{RMgX}+\text{DMF}\rightarrow \text{RCHO}

  • Mechanism : Nucleophilic attack on DMF’s carbonyl, followed by hydrolysis .

Citations correspond to the numbered sources provided in the search results.

Scientific Research Applications

Pharmaceutical Applications

DMF is extensively used in the pharmaceutical industry for both drug formulation and synthesis.

  • Drug Solubility and Delivery : DMF enhances the solubility of poorly soluble drugs, facilitating their delivery in various dosage forms. Research has shown that DMF can be effectively used in the development of dosage forms for systemic delivery due to its unique antiviral properties .
  • Analytical Methods : A gas chromatographic method was developed for evaluating DMF in pharmaceutical formulations, indicating its importance in quality control during drug development .

Organic Synthesis

In organic chemistry, DMF serves as a solvent and reactant in various transformations:

  • Reagent for Reactions : DMF participates in numerous chemical reactions such as amination, amidation, thioamidation, and formylation. For instance, it has been successfully used to synthesize aminopyridines from chloropyridines under reflux conditions .
  • Catalytic Processes : DMF is utilized in catalytic reactions involving transition metals. It has been reported to facilitate the amidation of benzylamines with high yields using recyclable catalysts .

Material Science

DMF plays a crucial role in the synthesis of advanced materials:

  • Metal-Organic Frameworks (MOFs) : It is commonly used as a solvent in the preparation of MOFs, which are important for gas storage and separation applications. For example, DMF was integral in synthesizing Eu-FDA crystals for potential applications in luminescent materials .
  • Quantum Dots Encapsulation : Recent studies have explored the use of DMF for encapsulating quantum dots into MOFs, enhancing their stability and luminescent properties .

Toxicological Studies

Despite its beneficial applications, DMF's toxicological profile necessitates careful handling:

  • Hepatotoxicity : Studies indicate that DMF can induce liver toxicity at low concentrations, emphasizing the need for safety measures during its use .
  • Genotoxicity Assessments : Research has shown mixed results regarding DMF's genotoxic effects, with some studies indicating potential mutagenic properties under specific conditions .

Environmental Considerations

The environmental impact of DMF is also a subject of concern:

  • Regulatory Status : Due to its toxicity and potential environmental hazards, regulatory bodies have established guidelines for the safe use and disposal of DMF .

Case Study 1: Development of Antiviral Formulations

A study highlighted the formulation of antiviral drugs using DMF as a solvent to enhance drug solubility and bioavailability. The analytical method developed allowed for effective quality control during the formulation process.

Case Study 2: Synthesis of Advanced Materials

Research demonstrated the successful synthesis of a new class of MOFs using DMF as a solvent, showcasing its role in developing materials with applications in gas storage.

Mechanism of Action

N,N-Dimethylformamide acts as a polar aprotic solvent, which means it can stabilize charged intermediates in chemical reactions. This property makes it an effective medium for various organic reactions. It can also act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations .

Comparison with Similar Compounds

Physical and Chemical Properties

Property DMF DMAc
Boiling Point (°C) 153 165
Dipole Moment (D) 3.8 3.7
Density (g/cm³) 0.944 0.937
Key Functional Group Formamide Acetamide

DMAc shares structural similarities with DMF but replaces the formyl group with an acetyl group. This modification results in a higher boiling point, making DMAc suitable for high-temperature reactions. Both solvents exhibit strong hydrogen-bond acceptance but differ in solvation strength: DMF is better at dissolving polar polymers, while DMAc excels in solubilizing cellulose derivatives .

Formamide

Key Differences

Property DMF Formamide
Boiling Point (°C) 153 210
Toxicity Hepatotoxic Neurotoxic
Polarity High Very High

Formamide lacks methyl groups, leading to stronger hydrogen-bonding capacity and higher polarity. It is less volatile but more toxic, limiting its industrial use.

Methanol and Water in Mixtures

DMF’s behavior in binary mixtures highlights its unique solvation properties:

Table 3: Solvent Effects in DMF Mixtures

Mixture Key Interaction Impact on Dissolution Enthalpy
DMF + Methanol Acid-base (MeOH acidity) Lewis basicity (BKT) dominates
DMF + Water Hydrophobic hydration Acidic (α) and basic (β) effects
  • DMF-Methanol: Kamlet-Taft basicity (BKT) primarily governs cyclic ether dissolution, with minimal structural-energetic contributions .
  • DMF-Water : Hydrophobic hydration significantly alters solvation, especially for crown ethers (e.g., 18-crown-6), where water disrupts solute-solvent interactions .

Research Findings and Data Tables

Table 4: Dissolution Enthalpy (ΔsolH°) of Cyclic Ethers in DMF Mixtures (298.15 K)

Cyclic Ether ΔsolH° in DMF-MeOH (kJ/mol) ΔsolH° in DMF-Water (kJ/mol)
1,4-Dioxane -5.2 ± 0.1 -8.3 ± 0.2
18-Crown-6 12.4 ± 0.3 18.6 ± 0.4

Larger crown ethers exhibit greater enthalpy deviations in aqueous mixtures due to hydrophobic hydration .

Table 5: pKa Values in DMF

Compound pKa (DMF)
4-Benzylidenamino-1H-1,2,4-triazol-5-one -493 to -655 mV (HNP)

Biological Activity

N,N-Dimethylformamide (DMF) is a polar aprotic solvent widely used in various industrial applications, including pharmaceuticals and chemical synthesis. Despite its utility, DMF has been associated with significant biological activity and toxicity, particularly affecting the liver and reproductive systems. This article provides a comprehensive overview of the biological activity of DMF, including its toxicological profile, case studies, and relevant research findings.

Acute Toxicity

DMF exhibits acute toxicity through various exposure routes, including inhalation, dermal contact, and ingestion. The following table summarizes key findings from acute toxicity studies:

Species Route LD50 (mg/kg) LC50 (ppm) Symptoms
MiceOral3,700 - 6,8002,000 - 6,120Weight loss, irritative symptoms, hepatic damage
RatsOral2,000 - 7,6002,500 - 5,020Weight loss, restlessness

Significant symptoms observed after high-dose exposure include body weight loss and hepatic damage. Inhalation exposure has shown LC50 values ranging from 2,000 to 6,120 ppm in mice and 2,500 to 5,020 ppm in rats .

Chronic Toxicity

Chronic exposure to DMF has been linked to liver toxicity and other systemic effects. A study involving repeated inhalation exposure revealed that rats exhibited increased liver weights and signs of hepatocellular injury at concentrations as low as 200 ppm. The following table details findings from chronic toxicity studies:

Study Duration Exposure Concentration (ppm) Effects Observed
13 weeks50 - 800Liver hypertrophy, necrosis
18 months≥25Hepatic hypertrophy and necrosis

Increased serum levels of liver enzymes were noted as early as four days into exposure at higher concentrations .

Reproductive and Developmental Toxicity

DMF has demonstrated reproductive toxicity in animal studies. Oral administration in mice resulted in reduced fertility rates and fetal malformations. The following table summarizes key findings regarding reproductive effects:

Exposure Type NOAEL (mg/kg/day) Effects Observed
Oral (14 weeks)65Reduced fertility
Dermal200Teratogenic effects observed

In pregnant rats, DMF was shown to cross the placenta, leading to fetal body weight loss and skeletal variations .

Case of Acute Hepatic Failure

A notable case report documented a patient who developed acute hepatic failure following high-level exposure to DMF through inhalation and skin absorption. The patient exhibited symptoms such as jaundice and abdominal pain but recovered after receiving artificial liver support therapy . This case underscores the potential for severe hepatic outcomes following significant exposure.

DMF is metabolized primarily in the liver through hydroxylation and demethylation processes. The metabolites include N-acetyl-S-(N-methylcarbamoyl) cysteine. The compound's ability to induce oxidative stress is believed to contribute to its hepatotoxic effects .

Q & A

Q. What are the key physicochemical properties of DMF that make it suitable for polymer synthesis?

DMF is a polar aprotic solvent with high dielectric constant (ε ≈ 36.7) and strong hydrogen bond acceptor capacity, enabling dissolution of hydrophobic polymers and facilitation of polycondensation reactions. Its low volatility (boiling point: 153°C) allows for controlled reaction kinetics in polymer composite synthesis, such as polyurethanes and poly(amide-hydrazide)-graphene composites . Methodologically, researchers should pre-dry DMF (e.g., over molecular sieves) to avoid side reactions with moisture-sensitive reagents.

Q. How should DMF be safely handled in laboratory settings to mitigate toxicity risks?

DMF is hepatotoxic and classified as a suspected carcinogen (IARC Group 2A). Safety protocols include:

  • Use of fume hoods and impermeable gloves (nitrile or neoprene) to prevent dermal absorption .
  • Air monitoring via charcoal adsorption and gas chromatography (GC) to ensure concentrations remain below 30 mg/m³ (TLV-TWA) .
  • Regular urine testing for N-methylformamide (NMF), a primary metabolite, to monitor occupational exposure .

Q. What are the best practices for removing DMF residues from reaction mixtures?

High-vacuum distillation (≤1 mmHg) is effective for recovering DMF from non-volatile products. For aqueous systems, rotary evaporation followed by lyophilization is recommended. Residual DMF in organic phases can be quantified via GC-MS using a DB-5 column (30 m × 0.25 mm ID) and helium carrier gas .

Advanced Research Questions

Q. How do molecular interactions between DMF and aromatic hydrocarbons affect viscosity in binary mixtures?

Deviations in viscosity (∆η) for DMF/xylene systems arise from competing interactions:

  • Positive ∆η (DMF with o-xylene): Indicates charge-transfer interactions between DMF’s carbonyl group and xylene’s π-electrons.
  • Negative ∆η (DMF with m-xylene): Dominated by dispersion forces disrupting DMF’s self-associated networks. Experimental methods include Redlich-Kister equation modeling and temperature-dependent viscometry (293–323 K) to quantify these effects .

Q. What mechanistic insights have been gained from studying DMF pyrolysis?

Pyrolysis at 600–900°C produces HCN, CO, and CH₃ radicals via two pathways:

  • N–CH₃ bond cleavage : Forms HCONH• and CH₃• radicals (dominant at lower temperatures).
  • C–N bond fission : Generates HCO• and N(CH₃)₂ radicals (favored above 800°C). Kinetic studies combine shock-tube experiments with CCSD(T)/CBS theoretical calculations to validate branching ratios .

Q. How can electrochemical oxidation be optimized for DMF degradation in industrial wastewater?

Using a Ti/RuO₂–IrO₂ anode:

  • Optimal conditions : Current density = 15 mA/cm², pH = 3, NaCl = 2 g/L.
  • Mechanism : Chlorine radicals (Cl•) generated from NaCl mediate DMF oxidation to CO₂ and NH₄⁺, with 92% TOC removal efficiency. Response surface methodology (RSM) with Box-Behnken design is critical for parameter optimization .

Q. What spectroscopic techniques characterize DMF’s hydrogen-bonding interactions with small molecules?

Infrared matrix isolation (IR-MI) at 12 K reveals:

  • DMF–H₂O complexes : Strong ν(C=O) redshift (≈20 cm⁻¹) due to O–H⋯O=C hydrogen bonding.
  • DMF–N₂ complexes : Weak ν(CH) shifts (≈5 cm⁻¹) from CH⋯N interactions. QTAIM analysis confirms bond critical points (BCPs) with ρ(r) ≈ 0.01 a.u. for weak interactions .

Key Methodological Recommendations

  • Toxicity Mitigation : Pair air monitoring (GC) with biomonitoring (urinary NMF) for comprehensive exposure assessment .
  • Solvent Purity : For peptide synthesis, use DMF with ≤10 ppm dimethylamine (tested by ninhydrin assay) to prevent side reactions .
  • Environmental Remediation : In wastewater treatment, combine AnSBR-ASBR bioreactors with Mesorhizobium tamadayense MM3441 to enhance DMF biodegradation (98% efficiency in 72 hrs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.